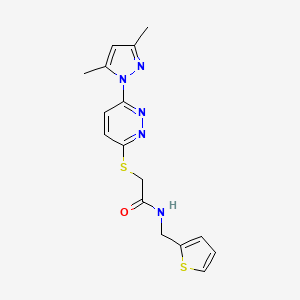

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Description

This compound is a thioacetamide derivative featuring a pyridazinyl core substituted with a 3,5-dimethylpyrazole moiety and an N-(thiophen-2-ylmethyl)acetamide side chain. The pyridazine ring and thioether linkage may enhance binding interactions with biological targets, while the thiophenemethyl group could influence solubility and pharmacokinetic properties .

Properties

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS2/c1-11-8-12(2)21(20-11)14-5-6-16(19-18-14)24-10-15(22)17-9-13-4-3-7-23-13/h3-8H,9-10H2,1-2H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDOQFORKNVMHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the 3,5-dimethyl-1H-pyrazole ring.

Synthesis of the pyridazine ring: The pyrazole derivative is then reacted with suitable reagents to form the pyridazine ring.

Thioether formation: The pyridazine derivative is subjected to a thiolation reaction to introduce the thioether linkage.

Acetamide formation: Finally, the thiolated pyridazine derivative is reacted with thiophen-2-ylmethylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s key structural differentiators compared to similar molecules include:

- Pyridazinyl-thio core: Unlike triazinoindole (e.g., compounds 23–27 in ) or pyrimidinyl (e.g., compound 19 in ) backbones, the pyridazine ring offers distinct electronic properties and hydrogen-bonding capabilities .

- 3,5-Dimethylpyrazole substituent : This group may enhance hydrophobic interactions compared to halogenated or methoxy-substituted analogs (e.g., bromo or trifluoromethyl groups in and ) .

Data Table: Comparison of Key Analogs

Key Research Findings and Trends

Substituent Impact : Bromo or trifluoromethyl groups (e.g., 25 , 27 ) improve binding affinity in hydrophobic pockets, while electron-donating groups (e.g., methyl in pyrazole) may enhance metabolic stability .

Synthetic Robustness : Thioacetamide derivatives are consistently synthesized with >95% purity via well-established acid-amine coupling routes .

Crystallographic Validation : Structural analogs (e.g., 19 ) are validated using tools like SHELXL, ensuring accurate conformational analysis .

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide represents a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, structure-activity relationships (SAR), and various biological activities of this compound, supported by data tables and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyridazine ring, followed by the introduction of the pyrazole moiety and subsequent thiolation. Characterization techniques such as NMR, FTIR, and mass spectrometry confirm the structure of the synthesized compound.

Table 1: Characterization Data

| Technique | Observed Values |

|---|---|

| FTIR | Peaks at 3025 cm (C–H), 1560 cm (C=C) |

| NMR | ppm values: 7.57 (d, CH–N), 6.90 (d, CH–S), etc. |

| Mass | Molecular Weight: 290.35 g/mol |

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH scavenging assay. The results indicated a significant ability to scavenge free radicals, with an IC value comparable to established antioxidants.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. It demonstrated activity against various viral strains, including HIV and TMV (Tobacco Mosaic Virus). The EC values were found to be promising, indicating its potential as an antiviral agent.

Table 2: Antiviral Activity Data

| Virus Type | EC (μg/mL) | Therapeutic Index |

|---|---|---|

| HIV | 3.98 | >105.25 |

| TMV | 58.7 | Not specified |

Antitumor Activity

The compound showed significant cytotoxic effects against various cancer cell lines, particularly in breast cancer models (MCF-7 and MDA-MB-231). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 3: Antitumor Activity Data

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| MDA-MB-231 | 15.0 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophenyl and pyrazole moieties significantly influence biological activity. Compounds with electron-withdrawing groups on the thiophenyl ring exhibited enhanced potency.

Case Studies

- Antiviral Efficacy Against HIV : A study demonstrated that derivatives of this compound could inhibit HIV replication in vitro with minimal cytotoxicity.

- Antitumor Activity in Breast Cancer : In a comparative study, this compound showed superior activity against breast cancer cells when combined with doxorubicin, suggesting a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.